methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
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Overview
Description
The compound methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a unique molecule characterized by its complex structure and functional groups. Its molecular framework combines a benzenecarboxylate moiety with a pyrazolo[3,4-d]pyrimidine core, functionalized with methylsulfanyl groups. This combination of features makes it an interesting subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic synthesis. Key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This may be achieved through the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.
Attachment of the methylsulfanyl group: : Introduction of the methylsulfanyl groups can be carried out using methylthiolating agents.
Final coupling to form the benzenecarboxylate derivative: : This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
For large-scale production, the same synthetic routes can be optimized and scaled up. Industrial processes would focus on maximizing yield, purity, and cost-effectiveness. Factors like solvent choice, reaction time, and temperature would be carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate: can undergo various chemical reactions:
Oxidation: : Reacting with oxidizing agents can modify the sulfanyl groups.
Reduction: : Reduction of certain functional groups in the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: : Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules or materials.
Biology: : Investigated for its potential biochemical interactions and effects on biological systems.
Medicine: : Explored for possible therapeutic properties, such as anticancer, anti-inflammatory, or antimicrobial activities.
Industry: : Used in the development of new materials, coatings, or as a part of catalytic processes.
Mechanism of Action
The exact mechanism by which methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exerts its effects can vary:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: : The compound could modulate signaling pathways, enzymatic activities, or gene expression, leading to observed biological effects.
Comparison with Similar Compounds
Comparing methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate with other similar compounds:
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure but may differ in functional groups, impacting their properties and applications.
Methylsulfanyl derivatives: : Similar compounds with different core structures can provide insights into the role of the methylsulfanyl group.
Benzenecarboxylate derivatives: : Other derivatives with varying substitutions offer a comparison in terms of chemical reactivity and biological activity.
Similar Compounds
Methyl 4-(methylsulfanyl)benzenecarboxylate
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
4-Methylsulfanylbenzoic acid
Each of these compounds has its unique properties, making This compound an interesting subject for further research and application development.
Biological Activity
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with significant anticancer potential. Research indicates that derivatives of this scaffold exhibit high inhibitory activity against various cancer cell lines:
- In vitro Studies : A study demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine structure showed notable cytotoxic effects against A549 lung cancer cells, with an IC50 value of 2.24 µM compared to 9.20 µM for doxorubicin, a standard chemotherapy drug . Flow cytometric analysis revealed that these compounds could induce apoptosis in A549 cells at low micromolar concentrations, indicating their potential as anticancer agents.
- Structure-Activity Relationship (SAR) : Further investigations into analogs of the pyrazolo[3,4-d]pyrimidine scaffold revealed that modifications to the structure significantly impacted their activity. For instance, one analog demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells, highlighting the importance of specific structural features for enhanced biological activity .
Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives:
- Dual Activity : Recent research indicated that certain pyrazolo[3,4-d]pyrimidines possess both anticancer and antibacterial properties. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity alongside their anticancer efficacy . This dual action could be particularly beneficial for cancer patients who are at increased risk of bacterial infections due to immunosuppression.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound and related compounds:
Study | Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|---|
1a | A549 | 2.24 | Anticancer | |
12b | A549 | 8.21 | EGFR Inhibitor | |
Various | S. aureus | N/A | Antibacterial |
The mechanism by which pyrazolo[3,4-d]pyrimidines exert their biological effects is primarily through the inhibition of protein kinases involved in cell proliferation and survival pathways. For example, these compounds have been shown to inhibit eukaryotic protein kinases effectively, which is crucial in cancer therapy as it disrupts the signaling pathways that promote tumor growth .
Properties
IUPAC Name |
methyl 2-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-19(25)14-10-6-7-11-16(14)28-18-15-12-21-24(13-8-4-3-5-9-13)17(15)22-20(23-18)27-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAECVLLDJALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.